molecular formula C18H14 B104652 Benz(a)anthracene, 10,11-dihydro- CAS No. 34501-50-3

Benz(a)anthracene, 10,11-dihydro-

Cat. No. B104652
CAS RN: 34501-50-3
M. Wt: 230.3 g/mol
InChI Key: CATLFKJMIAQVIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benz(a)anthracene, 10,11-dihydro- is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a potent carcinogen and mutagen, which makes it an important tool for studying the mechanisms of cancer development and DNA damage.

Mechanism Of Action

Benz(a)anthracene, 10,11-dihydro- is metabolized in the body to form reactive intermediates that can bind to DNA and cause mutations. It can also induce oxidative stress and inflammation, which can contribute to the development of cancer. The mechanism of action of benz(a)anthracene, 10,11-dihydro- is complex and involves multiple pathways, including the generation of reactive oxygen species, DNA adduct formation, and modulation of gene expression.

Biochemical And Physiological Effects

Benz(a)anthracene, 10,11-dihydro- has been shown to induce a variety of biochemical and physiological effects in experimental animals and cells. These include DNA damage, oxidative stress, inflammation, and alterations in gene expression. It has also been shown to induce tumors in various organs, including the lung, liver, and skin.

Advantages And Limitations For Lab Experiments

Benz(a)anthracene, 10,11-dihydro- has several advantages for lab experiments. It is a potent carcinogen and mutagen, which makes it an ideal tool for studying the mechanisms of cancer development and DNA damage. It is also relatively easy to synthesize and has a long history of use in scientific research. However, it also has some limitations, including its toxicity and potential hazards to researchers. Careful handling and disposal are necessary to minimize the risks associated with its use.

Future Directions

There are several future directions for research on benz(a)anthracene, 10,11-dihydro-. One area of interest is the development of new methods for detecting DNA damage and adduct formation in cells and tissues exposed to benz(a)anthracene, 10,11-dihydro-. Another area of interest is the identification of new targets for preventing or treating benz(a)anthracene, 10,11-dihydro--induced carcinogenesis and mutagenesis. Finally, there is a need for further research on the metabolism and toxicology of benz(a)anthracene, 10,11-dihydro- to better understand its effects on human health and the environment.
Conclusion:
Benz(a)anthracene, 10,11-dihydro- is a potent carcinogen and mutagen that has been widely used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to better understand the effects of benz(a)anthracene, 10,11-dihydro- on human health and the environment, and to develop new methods for preventing or treating its toxic effects.

Synthesis Methods

Benz(a)anthracene, 10,11-dihydro- can be synthesized by several methods, including the Diels-Alder reaction, Friedel-Crafts reaction, and photochemical reactions. One of the commonly used methods is the Diels-Alder reaction between anthracene and maleic anhydride, followed by hydrogenation to obtain the dihydro derivative.

Scientific Research Applications

Benz(a)anthracene, 10,11-dihydro- is widely used in scientific research as a model compound for studying the mechanisms of carcinogenesis and mutagenesis. It is used to induce tumors in experimental animals and to study the molecular mechanisms of DNA damage and repair. It is also used in studies of the metabolism of Benz(a)anthracene, 10,11-dihydro-s in cells and tissues.

properties

CAS RN

34501-50-3

Product Name

Benz(a)anthracene, 10,11-dihydro-

Molecular Formula

C18H14

Molecular Weight

230.3 g/mol

IUPAC Name

10,11-dihydrobenzo[a]anthracene

InChI

InChI=1S/C18H14/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1,3-6,8-12H,2,7H2

InChI Key

CATLFKJMIAQVIW-UHFFFAOYSA-N

SMILES

C1CC2=C(C=C1)C=C3C=CC4=CC=CC=C4C3=C2

Canonical SMILES

C1CC2=C(C=C1)C=C3C=CC4=CC=CC=C4C3=C2

Other CAS RN

34501-50-3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.